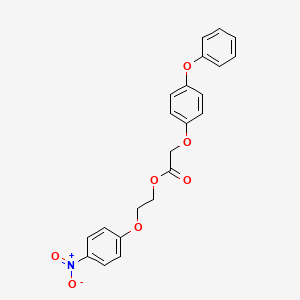

2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate

Description

Properties

IUPAC Name |

2-(4-nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7/c24-22(28-15-14-27-18-8-6-17(7-9-18)23(25)26)16-29-19-10-12-21(13-11-19)30-20-4-2-1-3-5-20/h1-13H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKNONACPLXAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(4-phenoxyphenoxy)acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(4-Aminophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(4-Nitrophenoxy)ethanol and 2-(4-phenoxyphenoxy)acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have demonstrated that compounds structurally related to 2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate exhibit potent antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and Toxoplasma gondii, responsible for toxoplasmosis. For instance, analogues of the compound have shown effective inhibition of these parasites with low effective doses (ED50 values) in the micromolar range. Specifically, one derivative exhibited an ED50 value of 5.2 μM against T. cruzi amastigotes, indicating its potential as a therapeutic agent in treating parasitic infections .

Mechanism of Action

The mechanism by which these compounds exert their antiparasitic effects involves the inhibition of critical biosynthetic pathways in the parasites. For example, they target the sterol biosynthesis pathway, leading to a depletion of essential sterols such as ergosterol within the parasite cells. This disruption ultimately results in impaired growth and viability of the parasites .

Environmental Applications

Pesticide Degradation

Another significant application of this compound lies in its potential role in the degradation of environmental pollutants, particularly pesticides. Research indicates that certain phenoxy compounds can be mineralized using ferric reagents under acidic conditions. This process enhances the breakdown of aromatic pesticides, thereby reducing their environmental impact . Such applications are crucial for developing sustainable agricultural practices and mitigating pesticide pollution.

| Compound | Target Parasite | ED50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Trypanosoma cruzi | 5.2 | Inhibition of sterol biosynthesis |

| Analogues with fluorine substitution | Toxoplasma gondii | 3.8 | Disruption of metabolic pathways |

| Phenoxy derivatives | Pesticides | Not specified | Mineralization via ferric reagents |

Case Studies and Research Findings

Several case studies highlight the effectiveness of derivatives based on this compound:

- Case Study on Antiparasitic Activity : A study evaluated multiple analogues against T. cruzi and found that variations in the chemical structure significantly influenced biological activity, leading to the identification of more potent derivatives with enhanced efficacy .

- Environmental Impact Assessment : Research into the degradation of pesticides using phenoxy compounds indicated a successful reduction in pesticide levels in contaminated soils when treated with ferric ion solutions, showcasing an innovative approach to environmental remediation .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and phenoxyphenoxy groups can engage in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2-(4-nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate with structurally related esters:

Notes:

- Crystal Packing: Ethyl 2-(4-nitrophenoxy)acetate forms layers parallel to the bc-plane via weak C–H···O hydrogen bonds . Substitution with bulkier groups (e.g., phenoxyphenoxy) likely disrupts this packing, increasing melting points or altering solubility.

- Electron Effects : The nitro group enhances electrophilicity compared to fluoro or chloro substituents, influencing reactivity in nucleophilic acyl substitutions .

Functional and Application Differences

- In contrast, phenoxyphenoxy-substituted analogs might exhibit enhanced dipole interactions for material applications.

- Biological Activity: Chlorinated derivatives (e.g., ethyl 4-chloro-2-nitrophenylacetate, C₁₀H₁₀ClNO₄) are intermediates in agrochemical synthesis, leveraging the chloro group’s lipophilicity .

- Optical Applications: Nitroaromatic esters are explored in photolabile protecting groups, where substituents like phenoxyphenoxy could modulate light absorption profiles .

Research Findings and Trends

- Crystallography: Monoclinic systems (space group P2₁/c) dominate nitro-substituted esters, with lattice parameters sensitive to substituent size. For example, ethyl 2-(4-nitrophenoxy)acetate has a = 5.3848 Å, b = 8.4482 Å, and c = 24.238 Å .

- Hydrogen Bonding : Nitro groups participate in C–H···O interactions, while fluoro or chloro analogs rely more on van der Waals forces, affecting solubility and melting points .

- Thermal Stability : Nitro groups reduce thermal stability compared to fluorine or methoxy substituents, as seen in decomposition studies of related esters .

Biological Activity

2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two phenoxy groups and a nitro substituent. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways .

- Antiproliferative Effects : Studies have shown that structurally related compounds exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study evaluating a series of phenoxy compounds identified that those with similar structural motifs to this compound effectively inhibited COX-2, leading to reduced inflammatory responses in animal models .

- Antiproliferative Activity : In vitro assays demonstrated that derivatives of the compound showed significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .

- Enzymatic Interaction Studies : Research highlighted the interaction of the compound with various enzymes, indicating its potential as a lead compound for further drug development targeting specific enzymatic pathways involved in disease processes .

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for preparing 2-(4-nitrophenoxy)ethyl esters, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis of nitro-substituted phenoxyethyl esters typically involves nucleophilic substitution or esterification. For example, ethyl 2-(4-chlorophenoxy)acetate is synthesized by refluxing 4-chlorophenol with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), followed by solvent removal, aqueous workup, and ether extraction . To optimize yield:

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be used to confirm the structure of 2-(4-nitrophenoxy)ethyl derivatives?

- Methodology :

- NMR : Analyze chemical shifts for the nitrophenoxy group (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–175 ppm in NMR). The ethyl acetate moiety shows characteristic triplet (δ ~4.2 ppm, ) and quartet (δ ~60–65 ppm, ) signals .

- MS : Look for molecular ion peaks matching the molecular formula (e.g., for ethyl 2-(4-nitrophenoxy)acetate, 225.0637) and fragmentation patterns consistent with nitro group loss .

Q. What safety protocols are critical when handling nitroaromatic compounds like 2-(4-nitrophenoxy)ethyl esters?

- Methodology :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .

- Follow hazard codes (e.g., H303+H313+H333 for potential toxicity) and neutralize waste with sodium hydroxide before disposal .

Advanced Research Questions

Q. How can conflicting data on reaction yields for nitro-substituted phenoxyacetates be systematically resolved?

- Methodology :

- Variable Analysis : Compare solvent polarity (e.g., acetone vs. DMF), temperature (reflux vs. room temperature), and base strength (KCO vs. NaH) across studies .

- Intermediate Stability : Use LC-MS to detect side products (e.g., hydrolysis to acetic acid derivatives under acidic conditions) .

- Reproducibility : Validate protocols using high-purity reagents and controlled humidity (<10% RH) to minimize nitro group reduction .

Q. What strategies enhance the biological activity of nitroaromatic esters in medicinal chemistry applications?

- Methodology :

- Structural Modifications : Introduce halogen substituents (e.g., Cl, F) at the 2- or 4-positions of the phenoxy ring to improve lipophilicity and target binding .

- Prodrug Design : Utilize ester hydrolysis under physiological conditions to release active metabolites (e.g., 2-(4-nitrophenoxy)acetic acid) .

- SAR Studies : Compare IC values of derivatives with varying nitro group positions using enzyme inhibition assays .

Q. How does crystallographic data inform the reactivity of 2-(4-nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate?

- Methodology :

- Single-Crystal X-ray Diffraction : Analyze bond lengths (e.g., C–O ester bonds ~1.40 Å) and dihedral angles between aromatic rings to predict conjugation effects on electronic properties .

- Packing Interactions : Identify π-π stacking or hydrogen bonding (e.g., nitro-oxygen interactions) that influence solubility and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.